2-Piperidino-3-(trifluoromethyl)pyridine
Description
Contextualization of Trifluoromethylated Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Chemical Research
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in medicinal and agricultural chemistry. researchgate.net The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy and pharmacokinetic profiles of bioactive compounds. researchgate.net The trifluoromethylpyridine scaffold, in particular, is a key structural motif in numerous commercial agrochemicals and pharmaceuticals, valued for the synergistic effects of the electron-withdrawing CF₃ group and the versatile pyridine ring. nih.gov
Similarly, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs. nih.gov Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a crucial component in the design of compounds targeting a wide array of biological targets. The combination of these two influential scaffolds in a single molecule, as seen in 2-Piperidino-3-(trifluoromethyl)pyridine, presents a compelling area for chemical exploration.
Significance of the this compound Structural Motif
The structural arrangement of this compound, featuring a piperidine ring at the 2-position and a trifluoromethyl group at the 3-position of a pyridine ring, is of considerable interest. The juxtaposition of the electron-donating piperidine and the electron-withdrawing trifluoromethyl group on the pyridine core is expected to create a unique electronic environment, influencing the molecule's reactivity, polarity, and potential biological interactions. This specific substitution pattern may lead to novel pharmacological or material properties that differ from other isomers or related compounds.
Scope and Research Objectives Pertaining to the Chemical Compound
The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. This includes a detailed discussion of its known and predicted chemical properties, a plausible synthetic route for its preparation, and an exploration of its potential applications based on the established roles of its constituent scaffolds. The aim is to consolidate the available information and highlight areas for future research into this specific molecule.
Structure
2D Structure
Properties
IUPAC Name |
2-piperidin-1-yl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHIWMJPXRGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579226 | |
| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220459-51-8 | |
| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Properties
While extensive experimental data for 2-Piperidino-3-(trifluoromethyl)pyridine is not widely available in the public domain, its key chemical properties can be predicted based on its structure and data from chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃N₂ | sigmaaldrich.com |
| Molecular Weight | 230.23 g/mol | sigmaaldrich.com |
| IUPAC Name | 2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine | sigmaaldrich.com |
| Predicted Boiling Point | 291.4 ± 40.0 °C | chemicalbook.com |
| Predicted Density | 1.23 ± 0.1 g/cm³ | chemicalbook.com |
| Predicted pKa | 4.55 ± 0.10 | chemicalbook.com |
The presence of the basic piperidine (B6355638) nitrogen and the pyridine (B92270) nitrogen suggests the molecule will exhibit basic properties. The trifluoromethyl group significantly influences the electron density of the pyridine ring, which can affect its reactivity in electrophilic and nucleophilic substitution reactions.
Chemical Reactivity and Transformations
Reactivity Profiles at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring in 2-Piperidino-3-(trifluoromethyl)pyridine retains its basic character and ability to participate in various reactions typical of pyridine derivatives. Its reactivity is, however, modulated by the electronic effects of the substituents at the 2- and 3-positions.
Protonation and Salt Formation: The lone pair of electrons on the pyridine nitrogen allows for protonation by acids to form pyridinium (B92312) salts. This is a fundamental reaction that can alter the solubility and electronic properties of the molecule, potentially influencing the reactivity of other functional groups.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids. The resulting N-oxide can exhibit different reactivity patterns compared to the parent pyridine, for instance, facilitating nucleophilic substitution at the C2 and C4 positions.
Quaternization: Reaction with alkyl halides can lead to the formation of N-alkylpyridinium salts. This quaternization introduces a permanent positive charge on the nitrogen atom, significantly increasing the electron deficiency of the pyridine ring and activating it towards nucleophilic attack.
Coordination Chemistry: The pyridine nitrogen can act as a ligand, coordinating to various metal centers. This property allows for the formation of metal complexes, which can be utilized in catalysis or for the development of materials with specific electronic or magnetic properties. The steric bulk of the adjacent piperidino group may influence the coordination geometry and stability of these complexes.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. acs.orgacs.org However, under specific conditions, it can undergo transformations, particularly when influenced by adjacent functional groups.
C-F Bond Activation and Defluorofunctionalization: While challenging, the activation of C-F bonds in trifluoromethyl groups is an area of active research. chemrxiv.orgrsc.org Strategies involving transition metal catalysis or the generation of reactive intermediates like pyridyldifluoromethyl anions can lead to the selective replacement of one or more fluorine atoms. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov For example, an asymmetric defluoroallylation of 4-trifluoromethylpyridines has been achieved using iridium catalysis, which forges a new chiral center. chemrxiv.orgnih.gov This type of umpolung (polarity reversal) strategy could potentially be applied to modify the CF3 group in the target molecule.
Anionically Activated Transformations: The trifluoromethyl group on a heteroaromatic ring can be activated if it is conjugated with an ionizable group, such as an NH-containing heterocycle. acs.orgacs.org The electron-donating piperidino group at the 2-position enhances the electron density of the pyridine ring, which could influence the susceptibility of the CF3 group to certain nucleophilic attacks, although it does not provide a directly conjugated ionizable proton. However, reactions reported for other anionically activated (hetero)aromatic CF3 groups, such as transformation into heterocycles under mild aqueous conditions, demonstrate the potential for converting the CF3 group into other functionalities. acs.orgacs.org
Hydrolysis: Direct hydrolysis of a trifluoromethyl group to a carboxylic acid is a difficult transformation that typically requires harsh conditions (e.g., strong acids or bases at high temperatures). For many trifluoromethylated pyridines, the CF3 group remains robust under standard synthetic manipulations. nih.govjst.go.jp
A summary of potential transformations for the trifluoromethyl group is presented below.
| Transformation Type | Reagents/Conditions | Potential Product |
| Defluoroallylation | Base, Diboron reagent, Iridium catalyst, Allyl source | 2-Piperidino-3-(1,1-difluoroallyl)pyridine derivative |
| Hydrolysis (Forced) | Strong acid/base, High temperature | 2-Piperidinopyridine-3-carboxylic acid |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (if ring is activated) | Potential displacement of CF3 (less common) |
Functionalization and Derivatization Reactions of the Piperidine (B6355638) Ring System
The saturated piperidine ring offers several avenues for functionalization, distinct from the aromatic pyridine core. These reactions typically involve the C-H bonds adjacent to the nitrogen atom or the nitrogen atom itself.
Oxidation: The piperidine ring is susceptible to oxidation. A common transformation is the oxidation of the C-H bonds alpha to the nitrogen atom (the C2' and C6' positions). This can lead to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for the introduction of nucleophiles. nih.gov Further oxidation can yield lactams (piperidinones). researchgate.netniscpr.res.in The choice of oxidant and reaction conditions can control the outcome of the reaction. chemistryjournal.net
C-H Functionalization: Direct, catalyst-controlled C-H functionalization is a powerful strategy for introducing substituents at specific positions of the piperidine ring. acs.orgnih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and the N-protecting group. nih.gov
Ring-Opening Reactions: Under certain conditions, such as photooxidation or treatment with strong bases, the piperidine ring can undergo cleavage. acs.orgresearchgate.net These reactions deconstruct the heterocyclic system to yield acyclic amino aldehydes or other functionalized linear molecules. researchgate.net
N-Dealkylation/Modification: While the piperidine ring is part of the core structure, in related N-alkyl piperidines, N-dealkylation is a possible reaction. For 2-piperidino-pyridine, the N-C bond is part of an N-aryl system, making cleavage more difficult than for an N-alkyl piperidine. However, modification of the piperidine nitrogen is not feasible as it is a tertiary amine integrated into the pyridine system.
Below is a table summarizing key derivatization reactions for the piperidine moiety.
| Reaction Type | Position | Reagents/Conditions | Product Type |
| Oxidation | C2'/C6' | Hg(II)-EDTA, Iodine(III) reagents | Iminium ion, Lactam |
| C-H Functionalization | C2', C3', C4' | Rhodium catalysts, Donor/acceptor carbenes | Substituted piperidine |
| Ring Opening | C-N or C-C bonds | Photochemical oxidation, Strong bases | Acyclic amino-aldehydes |
Coupling Reactions and Strategies for Structural Elaboration of this compound
Structural elaboration of the this compound scaffold can be achieved by forming new carbon-carbon or carbon-heteroatom bonds on the pyridine ring. This typically involves either functionalizing a pre-existing handle or direct C-H activation.
Halogenation followed by Cross-Coupling: A common strategy involves the initial regioselective halogenation (e.g., bromination or iodination) of the pyridine ring at the electronically favored or sterically accessible positions (C4, C5, or C6). The resulting halopyridine is then a versatile substrate for various palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Stereochemical Aspects of Chemical Reactions Involving the Compound
Reactions involving this compound can have significant stereochemical implications, particularly when new chiral centers are created. electronicsandbooks.com
Conformational Isomerism: The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either axial or equatorial positions, and the interconversion between chair forms can influence reactivity.
Diastereoselectivity: When a new stereocenter is introduced on the piperidine ring, the reaction can proceed with diastereoselectivity. For instance, the addition of a nucleophile to an iminium ion intermediate formed by oxidation of the piperidine ring can favor the formation of one diastereomer over the other, guided by steric hindrance from the existing molecular framework.
Enantioselectivity: If a reaction creates a new chiral center and an achiral starting material is used without a chiral influence, a racemic mixture of enantiomers will be produced. The synthesis of a single enantiomer requires either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. digitellinc.comnih.govresearchgate.net Chemo-enzymatic methods and transition-metal-catalyzed asymmetric reactions are powerful tools for achieving high enantioselectivity in the synthesis and functionalization of piperidine-containing molecules. nih.govnih.gov For example, the asymmetric defluoroallylation mentioned previously is designed to produce a chiral product with high enantiomeric excess. chemrxiv.orgnih.gov
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Piperidino-3-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its constitution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The three aromatic protons on the trifluoromethylpyridine core would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of substituted pyridines. chemicalbook.comchemicalbook.com The protons of the piperidine ring would be found in the upfield aliphatic region, with signals corresponding to the α, β, and γ positions relative to the nitrogen atom. chemicalbook.com Specifically, the protons on the carbons adjacent to the nitrogen (α-protons) would be the most deshielded among the aliphatic protons.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals for the five carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms. chemicalbook.comchemicalbook.com The carbons of the piperidine ring would resonate in the aliphatic region (δ 20-60 ppm).
¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. It would show a single, sharp signal, confirming the presence and electronic environment of the trifluoromethyl group. spectrabase.com
Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Pyridine-H4, H5, H6 | ~7.0 - 8.5 | Multiplets (m) |
| ¹H | Piperidine-H (α to N) | ~2.8 - 3.5 | Multiplet (m) |
| ¹H | Piperidine-H (β, γ to N) | ~1.5 - 2.0 | Multiplets (m) |
| ¹³C | Pyridine Ring | ~110 - 160 | Singlets (s) |
| ¹³C | -CF₃ | ~120 - 130 | Quartet (q) |
| ¹³C | Piperidine Ring | ~20 - 60 | Singlets (s) |
| ¹⁹F | -CF₃ | ~ -60 to -70 | Singlet (s) |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Analysis
Vibrational spectroscopy, including Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within the compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. Strong absorptions in the 1100-1350 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group. jocpr.comresearchgate.net Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the piperidine ring would be observed around 2850-2950 cm⁻¹. nih.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which would help confirm the structure of the pyridine core. nih.gov
Key Predicted Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aliphatic C-H Stretch | 2850 - 2950 | FT-IR, FT-Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, FT-Raman |
| C-F Stretch (-CF₃) | 1100 - 1350 | FT-IR |
| C-N Stretch | 1250 - 1350 | FT-IR |
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₁₁H₁₃F₃N₂), the calculated monoisotopic mass is 230.1031 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak ([M]⁺) at m/z 230. Key fragmentation pathways could include the loss of the trifluoromethyl group ([M-CF₃]⁺) leading to a fragment at m/z 161, or fragmentation of the piperidine ring. nist.gov Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the pyridine and piperidine moieties.
Predicted Mass Spectrometry Fragments
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₁₁H₁₃F₃N₂⁺ | 230 |
| [M-F]⁺ | C₁₁H₁₃F₂N₂⁺ | 211 |
| [M-CF₃]⁺ | C₁₀H₁₃N₂⁺ | 161 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the reviewed literature, this technique would provide invaluable data.
If suitable crystals were obtained, X-ray diffraction analysis would confirm the molecular structure by providing precise bond lengths, bond angles, and torsion angles. researchgate.net It would be expected to show that the piperidine ring adopts a stable chair conformation to minimize steric strain. mdpi.com Furthermore, the analysis would reveal the relative orientation of the piperidine ring with respect to the planar pyridine ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Other Spectroscopic Methods for Electronic and Photophysical Properties
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netnist.gov
The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transition, which is usually weaker, involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. core.ac.uk The presence of the electron-donating piperidino group and the electron-withdrawing trifluoromethyl group on the pyridine ring would be expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. researchgate.net
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure of a molecule. These calculations provide optimized molecular geometries and crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
DFT methods, such as the B3LYP hybrid functional, are widely used to predict the structural and electronic properties of pyridine derivatives. researchgate.netjournaleras.com For instance, in studies of 5-(trifluoromethyl)pyridine-2-thiol, DFT calculations using the B3LYP and HSEH1PBE functionals with a 6–311+G(d,p) basis set were employed to obtain the optimized geometry, including bond lengths and angles. journaleras.com
The energies of the HOMO and LUMO orbitals and their energy gap (ΔE = ELUMO – EHOMO) are key indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties and reactivity of the pyridine ring. nih.gov Theoretical investigations into various pyridine derivatives consistently utilize HOMO-LUMO analysis to understand their electronic behavior and potential for charge transfer within the molecule. researchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.85 | Represents electron-donating ability |
| ELUMO | -1.20 | Represents electron-accepting ability |
| Energy Gap (ΔE) | 5.65 | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution
Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule, which are key factors in determining its stability. researchgate.netnih.gov
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The conformational flexibility of the piperidine ring is a critical aspect of the structure of this compound. Conformational analysis, often performed using molecular mechanics or DFT calculations, is used to determine the relative energies of different spatial arrangements (conformers) of the molecule. nih.govacs.org The piperidine ring typically adopts a stable chair conformation. researchgate.net
For substituted piperidines, the orientation of the substituent (axial vs. equatorial) is of great interest. nih.gov Studies on fluorinated piperidines show that the conformational preference is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For instance, in protonated 4-substituted piperidinium (B107235) salts with polar substituents, the axial conformer can be significantly stabilized by electrostatic interactions between the substituent and the protonated nitrogen. nih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational landscape of the compound in different environments (e.g., in a solvent or bound to a protein) and to assess the stability of specific conformations or ligand-receptor complexes. researchgate.netdtic.mil For example, MD simulations have been used to confirm the stability of interactions between complex piperidine derivatives and protein targets like the COVID-19 main protease. researchgate.net
Prediction of Molecular Properties and Spectroscopic Parameters
Quantum chemical calculations are highly effective at predicting a range of molecular properties and spectroscopic parameters. DFT methods can be used to calculate properties such as dipole moment, polarizability, and first-order hyperpolarizability, which are important for understanding a molecule's behavior in electric fields and its potential for non-linear optical (NLO) applications. journaleras.com A study on 5-(trifluoromethyl)pyridine-2-thiol, for example, used DFT to determine that the compound is an excellent candidate for NLO materials based on its calculated hyperpolarizability. journaleras.com
Furthermore, these computational methods can simulate vibrational spectra (Infrared and Raman). The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and validate the computational approach used. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical analysis.
In Silico Approaches for Ligand Design and Molecular Target Interaction Prediction
In silico techniques, particularly molecular docking, are indispensable in modern drug discovery for designing ligands and predicting their interactions with biological targets. nih.gov Molecular docking simulates the binding of a ligand (like this compound) to the active site of a target protein, predicting the preferred binding pose and estimating the binding affinity, often expressed as a docking score. nih.govresearchgate.net
This approach allows for the virtual screening of large libraries of compounds to identify potential drug candidates. malariaworld.org For example, derivatives of trifluoromethyl pyridine have been designed and evaluated as potential plant activators, with their mechanism of action explored through computational methods. frontiersin.org Similarly, various pyridine and piperidine derivatives have been studied in silico as potential inhibitors or agonists for targets like the SARS-CoV-2 main protease and PPAR gamma. researchgate.netwjpls.org These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for designing more potent and selective molecules. nih.gov
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -8.5 | LEU46, PHE58, SER111 |
| Derivative B | -9.2 | PHE58, ILE112, ALA16 |
| Derivative C | -7.9 | LEU46, PRO113, LEU119 |
Note: Data is illustrative, based on findings for pyridine-based inhibitors against Pf-DHFR. malariaworld.org
Recent Advances and Future Perspectives
General Strategies for Trifluoromethylpyridine Scaffold Construction
The synthesis of the trifluoromethylpyridine core is a critical first step in the generation of this compound. Several robust methods have been developed for this purpose, each with its own set of advantages and limitations.
Chlorine/Fluorine Exchange Reactions for Trifluoromethylpyridine Synthesis
A prevalent method for the introduction of a trifluoromethyl group onto a pyridine (B92270) ring is through a chlorine/fluorine exchange reaction. This process typically involves the initial synthesis of a trichloromethylpyridine derivative, which is subsequently fluorinated.
The starting materials for this process are often picoline derivatives, which undergo chlorination to form a (trichloromethyl)pyridine intermediate. This intermediate is then subjected to fluorination using a variety of reagents, such as antimony trifluoride or hydrogen fluoride (B91410). The harsh conditions often required for these reactions, including high temperatures and pressures, necessitate specialized equipment. However, this method is well-established and can be cost-effective for large-scale production.
A significant advancement in this area is the development of vapor-phase fluorination processes, which can offer improved efficiency and selectivity. For instance, the vapor-phase fluorination of 2-chloro-3-(trichloromethyl)pyridine (B1582900) can yield 2-chloro-3-(trifluoromethyl)pyridine (B31430), a direct precursor for the target molecule.
| Precursor | Fluorinating Agent | Product | Reference |
| 2-Chloro-3-(trichloromethyl)pyridine | Hydrogen Fluoride (HF) | 2-Chloro-3-(trifluoromethyl)pyridine | jst.go.jp |
| 3-(Trichloromethyl)pyridine | Antimony Trifluoride (SbF3) | 3-(Trifluoromethyl)pyridine (B54556) | jst.go.jp |
This table is interactive and can be sorted by clicking on the column headers.
Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks
An alternative and often more versatile approach to the trifluoromethylpyridine scaffold involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks. jst.go.jpresearchoutreach.org This strategy allows for the introduction of a wider range of substituents on the pyridine ring.
Commonly employed trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate, trifluoroacetonitrile, and 3,3,3-trifluoropropene (B1201522) derivatives. These building blocks can undergo cyclocondensation reactions with various partners, such as enamines, enol ethers, or 1,3-dicarbonyl compounds, to form the desired pyridine ring. The choice of reaction partners and conditions can be tailored to achieve specific substitution patterns on the pyridine core.
| Trifluoromethyl Building Block | Reaction Partner | Product Type | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Enamines | Substituted Trifluoromethylpyridines | researchgate.net |
| Trifluoroacetonitrile | Dialkyl 3-oxopentanedioates | 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of highly functionalized pyridine derivatives. While not a direct method for constructing the trifluoromethylpyridine scaffold itself, these reactions are crucial for introducing substituents at specific positions of a pre-formed pyridine ring, which may already contain the trifluoromethyl group.
The Buchwald-Hartwig amination, for instance, is a highly effective method for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction would be the most probable method for the final step in the synthesis of this compound, involving the coupling of 2-chloro-3-(trifluoromethyl)pyridine with piperidine (B6355638). These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and require a base. The choice of ligand and reaction conditions is critical to achieve high yields and avoid side reactions. nih.govresearchgate.net
Approaches to Piperidine Ring Formation and Functionalization
The introduction of the piperidine ring can be achieved either by direct substitution of a suitable leaving group on the trifluoromethylpyridine scaffold with piperidine or by the reduction of a pyridine precursor.
Catalytic Hydrogenation of Pyridine Derivatives to Piperidines
The catalytic hydrogenation of pyridine derivatives is a fundamental and widely used method for the synthesis of piperidines. asianpubs.org This reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
A variety of catalysts can be employed, with platinum, palladium, rhodium, and ruthenium being the most common. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, platinum oxide (PtO2), also known as Adams' catalyst, is often used for the hydrogenation of substituted pyridines under acidic conditions. asianpubs.org The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can facilitate its reduction.
| Pyridine Substrate | Catalyst | Product | Reference |
| Substituted Pyridines | Platinum Oxide (PtO2) | Substituted Piperidines | asianpubs.org |
| Functionalized Pyridines | Rhodium(III) Oxide (Rh2O3) | Functionalized Piperidines |
This table is interactive and can be sorted by clicking on the column headers.
Dearomatization Reactions of Pyridinium (B92312) Salts for Piperidine Synthesis
Dearomatization reactions of pyridinium salts offer an alternative pathway to piperidine derivatives. mdpi.comacs.org In this approach, the pyridine ring is first activated by N-alkylation or N-acylation to form a pyridinium salt. This activation enhances the susceptibility of the ring to nucleophilic attack.
The resulting pyridinium salt can then be reduced to the corresponding piperidine. This reduction can be achieved through various methods, including transfer hydrogenation using reagents like formic acid in the presence of a rhodium catalyst. liv.ac.uk This strategy can provide access to highly substituted and stereochemically complex piperidines. mdpi.com
Intramolecular Cyclization Reactions in Piperidine Ring Construction
The formation of the piperidine ring through intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the six-membered nitrogen-containing ring from acyclic precursors. nih.govresearchgate.net A variety of strategies exist, generally involving the formation of a carbon-nitrogen bond to close the ring. Key approaches include:
Intramolecular Mannich Reaction: This method involves the acid-catalyzed cyclization of an amino-ketal or amino-ketone. For instance, a diastereoselective synthesis of 2-trifluoromethylpiperidines can be achieved from a trifluoromethyl amine, which is first condensed with an aldehyde to form an imine. Under acidic conditions, this intermediate cyclizes to yield the piperidine derivative. The stereochemical outcome is often controlled by a chair-like transition state that minimizes steric interactions. mdpi.com
Aza-Michael Addition: An intramolecular 1,4-conjugate addition of an amine to an α,β-unsaturated ketone, ester, or nitrile is a common and effective method for piperidine synthesis. mdpi.com This reaction can be highly diastereoselective, as seen in the synthesis of a pinidinol (B1217993) analog where an ω-amino α,β-unsaturated ketone cyclizes under basic conditions to favor the cis-isomer with excellent selectivity. mdpi.com
Radical Cyclization: Radical-mediated reactions offer an alternative pathway for piperidine ring formation. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidine derivatives in good yields. nih.gov
Intramolecular Nucleophilic Substitution: This widely used method involves the displacement of a leaving group by an amine within the same molecule. A notable example is the synthesis of 2-trifluoromethylpiperidines from highly reactive N-tosyl-trifluoromethyl-aziridines. The aziridine (B145994) ring is first opened by a nucleophile, and the resulting intermediate undergoes an intramolecular S_N2 reaction to displace a chloride and form the piperidine ring. mdpi.com
Ring-Closing Metathesis (RCM): Olefin metathesis has become a powerful tool for ring construction. Acyclic diene precursors containing a nitrogen atom can be cyclized using catalysts like Grubbs' catalyst to form unsaturated piperidines. mdpi.comresearchgate.net
These cyclization strategies provide diverse entry points to the piperidine core, with the choice of method depending on the desired substitution pattern and stereochemistry. nih.gov
Multicomponent Reactions for α-Trifluoromethylpiperidinic Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. taylorfrancis.comnih.gov They are particularly valuable for creating highly substituted heterocyclic scaffolds like trifluoromethylated piperidines. taylorfrancis.com
One prominent example is the synthesis of highly functionalized 2-trifluoromethylpiperidines from isoxazoles, a trifluoromethylketoester, aldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol. mdpi.com This reaction proceeds through a cascade of events:
The isoxazole (B147169) reacts with the enolized β-ketoester to form an intermediate.
This intermediate then reacts with an imine, formed in situ from the condensation of an aldehyde and ammonium acetate, to produce an aminotrifluoromethylketone.
The final step is an intramolecular attack of the amino group on the highly reactive trifluoromethylketone, which triggers cyclization and dehydration to yield the stable piperidine ring. mdpi.com
This MCR demonstrates the power of convergent synthesis, assembling a complex molecular architecture in a single pot from simple starting materials. mdpi.comtaylorfrancis.com Another MCR approach involves the Ugi reaction, where an imine, an isocyanide, a carboxylic acid, and a carbonyl compound react. A variation, the azido-Ugi reaction, can be performed with an imine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce piperidines bearing a tetrazole moiety at the α-position. mdpi.com
Table 1: Comparison of Synthetic Strategies for Piperidine Ring Construction
| Method | Key Transformation | Typical Precursors | Advantages | Reference |
|---|---|---|---|---|
| Intramolecular Mannich | Iminium ion cyclization | Amino-ketals, Aldehydes | Diastereoselective, Access to complex scaffolds | mdpi.com |
| Aza-Michael Addition | 1,4-conjugate addition of amine | ω-amino α,β-unsaturated ketones/esters | High diastereoselectivity, Mild conditions | mdpi.com |
| Ring-Closing Metathesis | Olefin metathesis | Acyclic diene amines | Access to unsaturated piperidines, Catalyst-controlled | mdpi.comresearchgate.net |
Specific Synthetic Pathways to this compound and Key Intermediates
The synthesis of the target compound, this compound, involves two primary strategic considerations: the construction of the trifluoromethylated pyridine core and the subsequent introduction of the piperidino substituent.
Synthesis from 2-Chloro-3-(trifluoromethyl)pyridine Precursors
A direct and common method for the synthesis of this compound is the nucleophilic aromatic substitution (S_NAr) reaction. youtube.comyoutube.com This pathway utilizes 2-Chloro-3-(trifluoromethyl)pyridine as the electrophilic precursor and piperidine as the nucleophile.
The reaction proceeds via an addition-elimination mechanism. youtube.com The piperidine nitrogen attacks the C2 position of the pyridine ring, which is activated by the electron-withdrawing effects of both the ring nitrogen and the adjacent trifluoromethyl group. This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product. youtube.com
The reactivity of halopyridines in S_NAr reactions is well-established, though the specific conditions can vary. nih.govresearchgate.net Often, the reaction is carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. The strong electron-withdrawing nature of the CF₃ group at the C3 position significantly enhances the electrophilicity of the C2 position, facilitating the reaction. rsc.org
Stereoselective and Asymmetric Synthesis Approaches for Trifluoromethylated Piperidine Derivatives
While this compound itself is achiral, the synthesis of chiral trifluoromethylated piperidine derivatives is of great interest in medicinal chemistry. rsc.org Several stereoselective and asymmetric strategies have been developed to control the stereochemistry of these scaffolds.
Asymmetric Hydrogenation: Chiral trifluoromethyl-substituted piperidines can be accessed through the enantioselective hydrogenation of the corresponding pyridinium salts. rsc.orgrsc.org Using an iridium catalyst with a chiral ligand, polysubstituted trifluoromethyl pyridinium hydrochlorides can be hydrogenated to produce piperidines with multiple stereogenic centers and high enantiomeric excess (up to 90% ee). The presence of the trifluoromethyl group increases the reactivity of the pyridine ring towards hydrogenation due to its electron-withdrawing effect. rsc.orgrsc.org
Ring Expansion of Chiral Precursors: An elegant method involves the regio- and diastereoselective ring expansion of readily available (trifluoromethyl)prolinols, which are derived from L-proline. acs.org The prolinol is converted into an aziridinium (B1262131) intermediate, which is then opened by a nucleophile. This is followed by a rearrangement that expands the five-membered pyrrolidine (B122466) ring into a six-membered piperidine ring, creating 3-substituted 2-(trifluoromethyl)piperidines with excellent control over stereochemistry. acs.org
Asymmetric Michael Addition/Cyclization: A de novo synthesis of the piperidine ring can be achieved by first performing an organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This step creates a Michael adduct with high diastereo- and enantioselectivity. Subsequent catalytic hydrogenation of the adduct leads to a reductive cyclization, stereoselectively forming a 2-trifluoromethylated pyrrolidine bearing three contiguous stereocenters. While this example leads to pyrrolidines, similar (4+2) annulation strategies can be envisioned for piperidines. nih.gov
Introduction of the Piperidino Moiety onto Trifluoromethylpyridine Scaffolds
The introduction of the piperidino group onto a pre-existing trifluoromethylpyridine ring is most commonly achieved via nucleophilic aromatic substitution (S_NAr). chemrxiv.org This approach is highly effective for 2-halo- or 4-halopyridines, as these positions are electronically activated for nucleophilic attack by the ring nitrogen.
In the case of a 3-(trifluoromethyl)pyridine scaffold, a leaving group at the 2-position (such as chloro, fluoro, or bromo) is highly susceptible to displacement by an amine nucleophile like piperidine. The reaction mechanism involves the formation of a stabilized Meisenheimer intermediate, followed by the elimination of the halide. youtube.comnih.gov The presence of the powerful electron-withdrawing trifluoromethyl group further activates the ring, often allowing the substitution to proceed under relatively mild conditions. acs.org
Table 2: Key Reactions in the Synthesis of this compound
| Reaction Type | Precursors | Reagents/Conditions | Key Transformation | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-Chloro-3-(trifluoromethyl)pyridine, Piperidine | Heat, Solvent (e.g., DMSO, NMP) | Displacement of chloride by piperidine | youtube.comnih.gov |
| Asymmetric Hydrogenation (for derivatives) | Trifluoromethyl-substituted pyridinium salt | H₂, Chiral Iridium Catalyst | Enantioselective reduction of pyridine ring | rsc.orgrsc.org |
Strategies for Incorporating the Trifluoromethyl Group into Pyridine Systems
The synthesis of the key intermediate, 2-chloro-3-(trifluoromethyl)pyridine, requires a reliable method for introducing a trifluoromethyl group onto the pyridine ring with the correct regioselectivity. This remains a significant challenge in organofluorine chemistry. chemistryviews.org
From Trichloromethylpyridines: A classical industrial method involves the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction using HF or other fluoride sources to convert the -CCl₃ group into a -CF₃ group. nih.gov
Direct C-H Trifluoromethylation: More modern approaches focus on the direct functionalization of C-H bonds. Radical trifluoromethylation is a common strategy. Reagents such as sodium triflinate (NaSO₂CF₃, Langlois reagent) in the presence of an oxidant can generate trifluoromethyl radicals (•CF₃), which then attack the pyridine ring. pnas.orgresearchgate.net However, these reactions on simple pyridines often suffer from low regioselectivity, yielding mixtures of isomers. acs.org The inherent reactivity of the pyridine ring typically favors attack at the C2 and C4 positions. pnas.org
Nucleophilic Trifluoromethylation: To control regioselectivity, pyridine can be activated to make it susceptible to a nucleophilic CF₃ source. One strategy involves activating pyridine derivatives through hydrosilylation, which forms an N-silyl enamine intermediate. This intermediate can then react with an electrophilic trifluoromethylating agent (which acts as a source of "CF₃⁺") to achieve trifluoromethylation at the 3-position. chemistryviews.orgresearchgate.netacs.org Another method uses an N-methylpyridinium salt activation strategy, which directs trifluoromethylation to the C2 position with high selectivity using trifluoroacetic acid as the CF₃ source. acs.orgacs.orgresearcher.life
Building Block Approach: An alternative to direct trifluoromethylation is to construct the pyridine ring from precursors that already contain the trifluoromethyl group. This can offer excellent control over the position of the CF₃ substituent. nih.gov
The choice of strategy depends on the availability of starting materials, desired scale, and the need for regiochemical control. For synthesizing 3-(trifluoromethyl)pyridine derivatives, methods that can overcome the natural C2/C4 reactivity of the pyridine ring are particularly valuable. chemistryviews.orgacs.org
Advanced Synthetic Techniques and Optimization for the Compound
The construction of the this compound scaffold relies on advanced synthetic methods that enable the precise formation of the C-N bond between the pyridine ring and the piperidine nitrogen. The primary approaches involve palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The choice of method often depends on the nature of the leaving group on the pyridine precursor and the desired reaction conditions.
Catalytic Strategies for Targeted Bond Formation and Transformation
Palladium-catalyzed amination stands as a powerful and versatile method for the synthesis of this compound. This reaction typically involves the coupling of a 2-halo-3-(trifluoromethyl)pyridine (where the halogen can be chlorine, bromine, or iodine) with piperidine in the presence of a palladium catalyst, a suitable ligand, and a base.
The selection of the ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand can significantly impact reaction efficiency, scope, and the required reaction conditions.
| Catalyst System Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XantPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of piperidine, forming the active nucleophile. |
This table presents common components used in palladium-catalyzed amination reactions for the synthesis of related aminopyridine derivatives.
For instance, the synthesis of a structurally similar compound, a piperidinyl-pyridine derivative, was achieved through a Buchwald-Hartwig cross-coupling reaction using Pd(OAc)₂ as the palladium source and XantPhos as the ligand. mdpi.com The reaction of 2,6-dichloropyridine (B45657) with piperidine via a nucleophilic aromatic substitution followed by a Buchwald-Hartwig coupling with tert-butylcarbamate (B1260302) highlights the utility of these catalytic systems in constructing complex pyridine derivatives. mdpi.com
Optimization of Reaction Conditions and Solvent Systems
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, base, temperature, and reaction time.
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction rate and outcome. Aprotic solvents are generally preferred for palladium-catalyzed aminations.
| Solvent | Typical Application | Rationale |
| Toluene | Buchwald-Hartwig Amination | Non-polar, allows for higher reaction temperatures. |
| Dioxane | Buchwald-Hartwig Amination & SNAr | Polar aprotic, good for dissolving a range of reactants. mdpi.com |
| N,N-Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution (SNAr) | High-boiling polar aprotic solvent that can facilitate SNAr reactions. nih.gov |
| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution (SNAr) | Highly polar aprotic solvent, effective in promoting SNAr. |
This table illustrates the role of different solvents in the synthesis of aminopyridines.
Base Selection: The choice of base is crucial for the deprotonation of piperidine to form the active nucleophile. Strong, non-nucleophilic bases are often favored in Buchwald-Hartwig reactions. For instance, in the synthesis of a piperidinyl-pyridine derivative, K₃PO₄ was used as the base in a nucleophilic aromatic substitution step, while Cs₂CO₃ was employed in the subsequent Buchwald-Hartwig coupling. mdpi.com
Temperature and Reaction Time: These parameters are interdependent and are optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Reaction temperatures can range from room temperature to elevated temperatures, often under reflux conditions, depending on the reactivity of the substrates and the chosen catalytic system.
For example, a nucleophilic aromatic substitution reaction to form a piperidinyl-pyridine was conducted at 105 °C for 36 hours, while the subsequent Buchwald-Hartwig amination was performed at a lower temperature of 70 °C for 4 hours. mdpi.com
The synthesis of the related compound, 2-(piperidin-4-yl)-3-(trifluoromethyl)pyridine, proceeds from tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate. chemicalbook.com This precursor is likely synthesized via the coupling of a 2-halo-3-(trifluoromethyl)pyridine with a protected 4-aminopiperidine (B84694) derivative, further underscoring the importance of these advanced synthetic strategies.
Applications in Chemical Sciences
Role as Chemical Building Blocks and Intermediates in Organic Synthesis
Functionalized pyridine (B92270) and piperidine (B6355638) rings are fundamental structural motifs in a vast array of organic compounds, including pharmaceuticals and agrochemicals. nih.govlifechemicals.com 2-Piperidino-3-(trifluoromethyl)pyridine serves as a highly functionalized building block, offering multiple reactive sites for further synthetic elaboration.
The presence of the trifluoromethyl group makes the pyridine ring electron-deficient, which modifies its reactivity in substitution reactions. nih.gov This electronic property is crucial for directing subsequent chemical transformations. As an intermediate, this compound can be used to synthesize more complex molecules through various organic reactions:
Modification of the Pyridine Ring: The pyridine core can undergo further substitution reactions, allowing for the introduction of additional functional groups to modulate the molecule's properties.
Functionalization of the Piperidine Moiety: The secondary amine within the piperidine ring is a key functional handle. It can be subjected to N-alkylation, N-acylation, or other derivatizations to build more complex molecular architectures.
Scaffold for Diverse Heterocycles: The trifluoromethylpyridine framework is a precursor for a wide range of biologically active molecules. nih.govresearchgate.net Synthetic strategies often involve constructing the pyridine ring from a trifluoromethyl-containing building block or through the direct fluorination of a picoline precursor followed by chlorination and subsequent substitution with piperidine. nih.govresearchgate.net
The synthesis of derivatives from such building blocks is essential for creating libraries of compounds for drug discovery and agrochemical development. researchgate.net
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure |
|---|---|---|---|
| N-Alkylation | Piperidine Nitrogen | Alkyl halides (e.g., CH₃I, BnBr) | N-alkylated piperidine derivative |
| N-Acylation | Piperidine Nitrogen | Acyl chlorides, Anhydrides | N-acylated piperidine derivative (Amide) |
| Electrophilic Aromatic Substitution | Pyridine Ring | Nitrating or Halogenating agents (under specific conditions) | Substituted pyridine ring |
| Cross-Coupling Reactions | (If converted to halo-pyridine) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Aryl- or heteroaryl-substituted pyridine |
Development of Ligands for Coordination Chemistry Applications
Pyridine-based structures are ubiquitous as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with a wide variety of metal ions. wikipedia.orgnih.gov The this compound scaffold is well-suited for the development of novel ligands. The pyridine nitrogen serves as a primary coordination site. Depending on the synthetic modifications, the piperidine nitrogen or other introduced functional groups can also participate in metal binding, leading to bidentate or polydentate ligands. researchgate.net
The electronic properties of these ligands are significantly tuned by the trifluoromethyl group. As a strong electron-withdrawing group, it reduces the electron density on the pyridine ring, which in turn affects the donor strength of the nitrogen atom and the stability of the resulting metal complex. nih.gov This modulation is a key strategy in designing ligands for specific applications in catalysis and materials science.
Examples of ligand classes that can be conceptually derived from this scaffold include:
Pyridine-Oxazoline (PyOx) type ligands: These are privileged ligands in asymmetric catalysis, where the trifluoromethyl group can enhance catalytic activity. nih.gov
Phosphine-Pyridine ligands: Introduction of a phosphine (B1218219) group onto the scaffold can create P,N-bidentate ligands, which are highly effective in various catalytic transformations.
N-Oxide Ligands: Oxidation of the pyridine nitrogen to an N-oxide creates a stronger coordinating site, which has been shown to form stable complexes with lanthanide ions. nih.govornl.gov
The specific geometry of the resulting metal complexes can range from square planar to octahedral, depending on the metal center, the denticity of the ligand, and the other coordinating species. nih.govmdpi.com
Catalytic Applications as Ligands or Organocatalysts
The development of ligands is intrinsically linked to their application in catalysis. Metal complexes formed from ligands derived from the this compound scaffold have potential applications in homogeneous catalysis. The electronic and steric properties imparted by the trifluoromethyl and piperidino groups can influence the activity and selectivity of the metal catalyst.
Asymmetric Catalysis: Chiral ligands derived from this scaffold can be used in asymmetric synthesis. For instance, palladium complexes of trifluoromethyl-substituted pyridine-oxazoline ligands have been successfully employed in reactions like the Heck-Matsuda arylation and conjugate additions of boronic acids. nih.gov
Cross-Coupling Reactions: Palladium and platinum complexes with substituted pyridine ligands are known to catalyze a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. rsc.org
Organocatalysis: While primarily discussed as a precursor for metal-coordinating ligands, the basic nitrogen atoms in this compound could allow the molecule itself to function as an organocatalyst. For example, it could act as a Brønsted base. Furthermore, its protonated form, an ammonium (B1175870) salt, could potentially serve as a mild Brønsted acid catalyst, analogous to how compounds like 3,5-bis(trifluoromethyl) phenylammonium triflate are used to catalyze condensation reactions. jourcc.com
Scaffold for Agrochemical Research and Development (mechanistic focus)
The trifluoromethylpyridine (TFMP) moiety is a highly significant "active fragment" in the discovery of modern pesticides, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The inclusion of this scaffold in a molecule often enhances its biological efficacy. The mechanistic role of the TFMP group is multifaceted, stemming largely from the unique properties of the trifluoromethyl group.
Mechanistic Contributions of the Trifluoromethyl Group:
Electronic Effects: The CF₃ group is strongly electron-withdrawing (Hammett constant σ_m_ = 0.54), which alters the electronic distribution of the entire molecule. nih.gov This can enhance the binding affinity of the agrochemical to its target protein or enzyme. For example, in the fungicide fluazinam, the trifluoromethyl-substituted pyridine derivative showed higher activity than analogues with other substituents. researchoutreach.org
Increased Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing bioavailability and transport to the target site. researchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group can block sites of oxidative metabolism, increasing the molecule's stability and persistence within the target organism, leading to prolonged activity. researchgate.netnih.gov
Several commercial agrochemicals are based on the trifluoromethylpyridine scaffold, demonstrating its importance. While these are not direct derivatives of this compound, they illustrate the principles of how this structural unit contributes to biological action.
Table 2: Examples of Agrochemicals with a Trifluoromethylpyridine Scaffold
| Agrochemical | Type | Mechanism of Action | Role of TFMP Scaffold |
|---|---|---|---|
| Flonicamid | Insecticide | Acts as a feeding blocker by selectively targeting chordotonal organs in insects. researchoutreach.org | The 4-(trifluoromethyl)nicotinamide (B149125) structure is essential for its unique mode of action against aphids. researchoutreach.org |
| Sulfoxaflor | Insecticide | Acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulator, disrupting nerve signals. researchoutreach.org | Based on a 6-(trifluoromethyl)pyridine structure; the scaffold is key to its efficacy against sap-feeding pests. researchoutreach.org |
| Fluazinam | Fungicide | Acts as an uncoupler of oxidative phosphorylation, disrupting energy production in fungal cells. researchoutreach.org | The trifluoromethyl-substituted pyridine core provides higher fungicidal activity compared to other derivatives. researchoutreach.org |
| Pyroxsulam | Herbicide | Inhibits the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants. nih.gov | The pyridine analogue structure helps confer selectivity, reducing damage to cereal crops like wheat. researchoutreach.org |
The this compound structure combines the proven agrochemical potential of the TFMP core with a piperidine substituent, offering a rich platform for the development of new active ingredients with potentially novel modes of action.
Biological Activity and Mechanistic Insights Non Clinical Focus
Structure-Activity Relationship (SAR) Studies of 2-Piperidino-3-(trifluoromethyl)pyridine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR explorations have focused on systematically modifying its three core components: the trifluoromethyl group, the piperidine (B6355638) moiety, and the pyridine (B92270) ring. These studies aim to elucidate the specific contributions of each part to molecular interactions with biological targets, guiding the design of analogues with enhanced potency, selectivity, and desired pharmacological profiles.
The trifluoromethyl (CF3) group is a key substituent in many pharmacologically active molecules due to its unique electronic properties and metabolic stability. The introduction of a CF3 group onto the pyridine ring, as seen in this compound, significantly alters the molecule's physicochemical characteristics. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can influence the pKa of the pyridine nitrogen and modulate the molecule's hydrogen bonding capabilities.
Research into trifluoromethylpyridines (TFMP) has shown that this group can enhance binding affinity to biological targets. nih.gov The CF3 group can increase the lipophilicity of a specific region of the molecule, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets in proteins. Furthermore, the metabolic stability of the C-F bond often translates to an improved pharmacokinetic profile for the parent molecule. In the context of drug design, the trifluoromethyl substituent has been shown to tune metal-binding affinity and limit potential reaction sites, which can improve the regioselectivity of further chemical modifications.
The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its role as a versatile building block in drug design. In derivatives of this compound, the piperidine moiety is crucial for establishing key interactions with biological targets, often serving as the primary binding anchor.
The basic nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positive charge allows it to form strong ionic interactions, or salt bridges, with acidic amino acid residues (e.g., aspartate or glutamate) in the binding sites of receptors and enzymes. For instance, studies on dual-targeting ligands for the histamine H3 (H3R) and sigma-1 (σ1R) receptors have identified the piperidine moiety as a critical structural feature for high-affinity binding. It is understood that the protonated piperidine derivative engages in an essential salt bridge interaction within the σ1R binding pocket. The replacement of the piperidine ring with other cyclic amines, such as piperazine (B1678402), can significantly alter the affinity profile, highlighting the specific role of the piperidine structure in target recognition.
Furthermore, the lipophilicity and conformational flexibility of the piperidine ring contribute to its binding capabilities. The chair and boat conformations of the ring allow it to adapt to the topology of various binding sites. SAR studies have shown that the biological activity of certain compound series follows the trend of piperidine > pyrrolidine (B122466) > morpholine, a finding that correlates with the basicity and lipophilicity of these substituents.
Introducing additional substituents can lead to enhanced potency and selectivity. For example, adding a chlorine atom to the pyridine ring of certain derivatives has been shown to improve activity. Studies comparing pyridine-containing compounds to analogues with other aromatic systems, such as pyrazine, have demonstrated the importance of the pyridine core. In one study on antimycobacterial agents, replacing the pyridine ring with a pyrazine ring resulted in a significant loss of activity, underscoring the favorable properties conferred by the pyridine nucleus in that specific context. The positioning of substituents is also critical; research has shown that moving a phenyl substituent from position 6 to other positions on the pyridine ring can lead to inactive compounds, emphasizing the precise structural requirements for interaction with the biological target.
Molecular Target Identification and Modulatory Mechanisms
Identifying the specific molecular targets of this compound derivatives is key to understanding their mechanisms of action. Research has shown that compounds based on this scaffold can interact with a range of proteins, including enzymes and receptors, often exhibiting inhibitory or modulatory effects.
Derivatives built upon the trifluoromethyl-substituted phenyl/pyridine and piperidine/piperazine framework have been investigated as inhibitors of several key enzymes.
Serine/Arginine-Rich Protein Kinases (SRPK): The compound SRPIN340, chemically named N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, is a selective inhibitor of SRPKs. nih.gov These kinases are involved in the regulation of pre-mRNA splicing, and their overexpression is linked to various cancers, including leukemia. nih.gov SRPIN340 has demonstrated significant cytotoxic activity against leukemia cell lines, and its mechanism involves regulating the phosphorylation of the SR protein family and inducing apoptosis. nih.gov Structural studies provide insight into the SRPK-ligand interactions that can guide the development of new drug candidates. nih.gov
Sfp-type 4'-phosphopantetheinyl transferase (Sfp-PPTase): A series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which feature a trifluoromethylpyridine core, have been identified as potent inhibitors of bacterial Sfp-PPTase. nih.govresearchgate.net This enzyme is essential for the biosynthesis of virulence factors in many pathogenic bacteria. nih.gov The lead compound, ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), exhibits submicromolar inhibition of the bacterial enzyme with no activity against the human equivalent, suggesting a favorable selectivity profile. nih.govresearchgate.net
Glycine Transporter 1 (GlyT1): The trifluoromethylpyridine scaffold is also present in potent and selective inhibitors of GlyT1, a target for treating schizophrenia. nih.gov The compound RG1678 ([4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone) emerged from an optimization program aimed at improving brain penetration and selectivity. nih.gov Other research efforts have explored piperidine bioisosteres in the design of novel GlyT1 inhibitors. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a cation channel that functions as a polymodal nocisensor, activated by heat, acid, and chemicals like capsaicin. nih.gov It is a significant target for the development of analgesics and anti-inflammatory agents. While TRPV1 modulation is a viable therapeutic strategy, literature specifically linking its activity to this compound derivatives is not prominent.
Table 1: Enzyme Inhibition Data for Selected Derivatives
| Compound Name | Target Enzyme | Activity (IC50) | Notes |
|---|---|---|---|
| SRPIN340 | SRPK1/SRPK2 | Not specified | Selective pharmacological inhibitor with cytotoxic activity against leukemia cells. nih.gov |
| ML267 | Sfp-PPTase | < 1 µM | Potent and selective inhibitor of bacterial PPTase with no activity on the human orthologue. nih.govresearchgate.net |
| RG1678 | GlyT1 | Potent | Selective inhibitor with beneficial effects in a phase II clinical trial for schizophrenia. nih.gov |
Compounds containing piperidine and trifluoromethyl-heterocycle motifs have been extensively studied as ligands for various G-protein coupled receptors (GPCRs) and other receptor types.
Metabotropic Glutamate Receptor 2 (mGluR2): mGluR2 is a therapeutic target for several neuropsychiatric disorders. nih.gov Derivatives containing both piperidine and trifluoromethyl-substituted heterocyclic cores have been developed as potent modulators. For example, compounds with a trifluoromethyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine core coupled to a piperidine moiety have been investigated as mGluR2 positive allosteric modulators (PAMs) and PET imaging agents. nih.govresearchgate.net These studies highlight the utility of this chemical combination in designing ligands with high affinity and specificity for mGluR2. nih.govnih.gov
Table 2: Receptor Interaction Data for Selected Derivatives
| Compound Class | Target Receptors | Mode of Action | Therapeutic Area |
|---|---|---|---|
| Trifluoromethyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine-piperidine derivatives | mGluR2 | Positive Allosteric Modulator (PAM) / Ligand for PET | Neuropsychiatric Disorders nih.govresearchgate.net |
| Piperidine-based derivatives | Histamine H3 (H3R) / Sigma-1 (σ1R) | Dual Antagonist | Pain |
Interactions with Intracellular Signaling Pathways and Biomolecules (e.g., DNA synthesis)
There is no available information from scientific studies detailing the interactions of this compound with intracellular signaling pathways or its effects on biomolecules such as those involved in DNA synthesis. Research on structurally related but distinct compounds containing trifluoromethylpyridine or piperidine moieties has shown engagement with various signaling cascades, including the PI3K/Akt/mTOR pathway. However, these findings cannot be directly extrapolated to this compound.
Cellular and Subcellular Effects in in vitro and in vivo Models (Non-Human, Mechanistic)
Modulation of Cellular Processes (e.g., cell growth, protein phosphorylation)
Specific data on how this compound modulates cellular processes such as cell growth or protein phosphorylation is absent from the current body of scientific literature. While other novel trifluoromethylpyridine derivatives have been investigated for their effects on cell proliferation and kinase activity, no such studies have been published for the specific compound .
Functional Biological Activity Investigations in Preclinical Models (mechanistic insights)
Mechanistic studies of this compound in preclinical, non-human in vitro or in vivo models have not been reported. Consequently, there is no information regarding its functional biological activities or the underlying mechanisms of action.
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of piperidine (B6355638) derivatives has traditionally been a focal point in organic chemistry. mdpi.com Future efforts are likely to concentrate on developing more efficient, scalable, and stereoselective methods to create complex analogs of 2-piperidino-3-(trifluoromethyl)pyridine.
Advanced synthetic routes being explored include:
Late-Stage Functionalization: Techniques such as C-H bond activation and fluorination are becoming increasingly important. acs.org These methods allow for the direct modification of the pyridine (B92270) or piperidine core at a late stage of the synthesis, enabling the rapid generation of a diverse library of derivatives without needing to re-synthesize the entire molecule from scratch. acs.org
Catalytic Asymmetric Synthesis: The development of novel catalysts for the asymmetric hydrogenation of pyridine precursors is crucial for producing enantiomerically pure piperidines. nih.gov This is critical as the stereochemistry of a molecule often dictates its biological activity and safety profile.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of trifluoromethylpyridine derivatives could streamline production and facilitate access to larger quantities for extensive biological screening.
Intramolecular Cyclization Reactions: Innovative intramolecular reactions, such as the silyl-aza-Prins reaction and intramolecular Mannich reactions, provide powerful tools for constructing highly functionalized piperidine rings with high diastereoselectivity. mdpi.com These methods are key to creating complex three-dimensional structures with precisely controlled stereochemistry. mdpi.com
| Synthetic Strategy | Potential Advantage | Relevant Research Focus |
| Late-Stage C-H Functionalization | Rapid diversification of derivatives | C-H fluorination and nucleophilic aromatic substitution (SNAr) on the pyridine ring. acs.org |
| Asymmetric Catalysis | Access to specific stereoisomers | Development of novel metal- and organocatalysts for enantioselective hydrogenation. nih.gov |
| Intramolecular Cyclizations | Creation of complex, functionalized rings | Diastereoselective Mannich and silyl-aza-Prins reactions. mdpi.com |
| Flow Chemistry | Improved scalability, safety, and control | Optimization of multi-step syntheses in continuous flow systems. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.commdpi.com For derivatives of this compound, these computational tools can be leveraged in several ways:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel, unsynthesized derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By defining specific parameters (e.g., high affinity for a target, low toxicity, good bioavailability), these models can propose novel trifluoromethylpyridine structures that chemists can then synthesize and test. rsc.org
Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target. mdpi.com This computational pre-screening significantly narrows down the number of compounds that need to be synthesized for experimental evaluation.
The integration of AI is expected to significantly shorten the timeline for identifying lead compounds and optimizing them into clinical candidates. mdpi.com
Exploration of Novel Biological Targets and Mechanistic Pathways
While existing research has identified some biological activities for related compounds, a vast area remains unexplored. Future research will focus on screening this compound derivatives against a wider range of biological targets to uncover new therapeutic applications.
Emerging areas of investigation include:
Antiviral Agents: Recent studies have shown that derivatives incorporating a trifluoromethyl-piperidine moiety exhibit potent antiviral activity against viruses like H1N1, HSV-1, and Coxsackievirus B3. mdpi.com Further exploration could identify derivatives with broad-spectrum antiviral properties.
Plant Activators: Trifluoromethyl pyridine piperazine (B1678402) derivatives have been identified as potential plant immune activators, showing protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov The mechanism involves enhancing the plant's natural defense enzymes. nih.gov This opens a new avenue in agrochemical research.
Metabolic Disorders: A series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been discovered as potent and orally bioavailable agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.govresearchgate.net This highlights the potential of the core structure in developing treatments for metabolic diseases.
Understanding the precise mechanism of action is paramount. Techniques like quantitative PCR and proteomic analysis can elucidate how these compounds interact with their targets and affect downstream cellular pathways, providing crucial insights for further optimization. mdpi.comnih.gov
Development of Optically Active Analogs with Defined Stereochemistry
The three-dimensional structure of a molecule is critical for its interaction with biological targets, which are themselves chiral. The development of optically active analogs, where the stereochemistry is precisely controlled, is a key frontier.
Future research will emphasize:
Stereoselective Synthesis: As mentioned, advanced synthetic methods that allow for the selective creation of a single enantiomer or diastereomer are essential. Methods like diastereoselective intramolecular Mannich reactions are already being used to produce 2-trifluoromethylpiperidines with controlled stereochemistry. mdpi.com
Chiral Separations: Developing efficient methods for separating racemic mixtures will continue to be important for accessing enantiomerically pure compounds for biological evaluation.
Conformational Analysis: Studying the three-dimensional conformation of different stereoisomers is crucial. For instance, the introduction of an N-trifluoromethyl group in a related series was found to not only enhance biological activity but also favorably alter the molecule's conformation to reduce off-target effects. nih.gov Computational and experimental (e.g., X-ray crystallography, NMR) methods will be used to understand how stereochemistry influences the preferred shape of the molecule and its binding to a target.
By focusing on these emerging avenues, researchers can fully exploit the chemical and biological potential of the this compound scaffold, paving the way for the development of next-generation therapeutics and other valuable chemical agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Piperidino-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology :
-
Nucleophilic substitution : React 3-(trifluoromethyl)pyridine derivatives with piperidine in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous solvents like DMF or THF. Monitor progress via TLC or HPLC .
-
Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives. Optimize ligand choice (e.g., XPhos) to enhance regioselectivity .
-
Yield optimization : Adjust stoichiometry (1.2–1.5 eq of piperidine) and temperature (80–120°C). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Data :
| Reaction Type | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Substitution | DMF | K₂CO₃ | 65–75 | ≥95 | |
| Suzuki Coupling | THF | NaHCO₃ | 55–60 | 90–95 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment. Retention time typically 8–10 min .
- NMR : Key signals include δ 8.2–8.5 ppm (pyridine H), δ 2.5–3.0 ppm (piperidine CH₂), and δ -60 to -70 ppm (¹⁹F NMR for CF₃) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 261.1 (C₁₁H₁₃F₃N₂) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Corrosive (H314), toxic if inhaled (H331).
- Precautions : Use PPE (nitrile gloves, goggles), work in a fume hood, and neutralize spills with sodium bicarbonate .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring at the 2- and 4-positions for nucleophilic substitution. This enhances stability of intermediates in Pd-catalyzed reactions .
- Reactivity comparison :
| Substituent | Hammett σₚ | Relative Reactivity (vs. H) |
|---|---|---|
| -CF₃ | +0.54 | 3.5× |
| -Cl | +0.23 | 1.8× |
| Data from fluoropyridine reactivity studies . |
Q. What strategies resolve contradictions in regioselectivity data for functionalization reactions?
- Case study : Discrepancies in amination vs. halogenation outcomes.
- Hypothesis : Competing steric (piperidine) vs. electronic (-CF₃) effects.
- Validation :
Perform DFT calculations (B3LYP/6-31G*) to map electron density.
Use directing groups (e.g., sulfonyl chloride) to override inherent selectivity .
Q. How can computational modeling predict biological activity of derivatives?
- Approach :
- Docking studies : Use AutoDock Vina to simulate binding to GABA receptors (common target for piperidine-containing drugs) .
- QSAR models : Correlate logP and polar surface area with blood-brain barrier permeability .
Contradiction Analysis
Q. Why do reported yields for nucleophilic substitutions vary across studies?
- Factors :
- Solvent polarity : DMF (high polarity) favors SNAr mechanisms, while THF may slow reactivity .
- Impurity profiles : Residual Pd in Suzuki reactions can artificially inflate purity metrics if not quantified via ICP-MS .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
